3-(Pyridin-2-ylamino)phenylboronic acid

Catalog No.
S15836723
CAS No.
M.F
C11H11BN2O2
M. Wt
214.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Pyridin-2-ylamino)phenylboronic acid

Product Name

3-(Pyridin-2-ylamino)phenylboronic acid

IUPAC Name

[3-(pyridin-2-ylamino)phenyl]boronic acid

Molecular Formula

C11H11BN2O2

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C11H11BN2O2/c15-12(16)9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8,15-16H,(H,13,14)

InChI Key

BEPMGJNHLUFAIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC2=CC=CC=N2)(O)O

3-(Pyridin-2-ylamino)phenylboronic acid is an organoboron compound characterized by a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-2-ylamino group. Its molecular formula is C11H11BN2O2\text{C}_{11}\text{H}_{11}\text{B}\text{N}_{2}\text{O}_{2}, and it has a molecular weight of 214.03 g/mol. This compound exhibits unique chemical properties due to the presence of both the boronic acid and the pyridine functional groups, making it valuable in various chemical and biological applications .

Involving 3-(Pyridin-2-ylamino)phenylboronic acid include:

  • Suzuki-Miyaura Coupling Reaction: This reaction is pivotal for forming carbon-carbon bonds, utilizing an aryl halide in the presence of a palladium catalyst and a base. The typical reaction conditions involve elevated temperatures (80°C to 120°C) and various solvents such as toluene or ethanol .
  • Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to yield phenolic compounds, while reduction can lead to the formation of boronate esters, showcasing its versatility in synthetic organic chemistry.

Research indicates that 3-(Pyridin-2-ylamino)phenylboronic acid possesses potential biological activity, particularly as a biological probe. Its ability to form reversible covalent bonds with diols enables its application in drug delivery systems and as a diagnostic tool. Ongoing studies are exploring its efficacy as an anticancer agent and its role in targeting specific molecular pathways within biological systems .

The synthesis of 3-(Pyridin-2-ylamino)phenylboronic acid typically involves:

  • Suzuki-Miyaura Coupling: This method combines an aryl halide with an organoboron compound, facilitated by a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) under controlled temperature and solvent conditions.
  • Alternative Synthetic Routes: Other methods may include direct boronation of pyridine derivatives or modification of existing phenylboronic acids through various organic transformations .

3-(Pyridin-2-ylamino)phenylboronic acid finds applications in several fields:

  • Organic Chemistry: It serves as a building block for synthesizing complex organic molecules and is utilized in various coupling reactions.
  • Biological Research: The compound is investigated for its potential use in developing diagnostic tools and therapeutic agents.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including polymers and sensors .

Studies on 3-(Pyridin-2-ylamino)phenylboronic acid have highlighted its interaction with various biological molecules. The compound's ability to form reversible covalent bonds allows it to selectively bind with diols and other nucleophiles, making it useful in sensor design and drug delivery systems. The specifics of these interactions depend on the target molecules involved .

Several compounds share structural similarities with 3-(Pyridin-2-ylamino)phenylboronic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Pyridinylboronic AcidC₅H₅BNO₂Lacks phenyl substitution; primarily used in coupling reactions .
4-Pyridinylboronic AcidC₅H₅BNO₂Similar structure but with pyridine at position four; used in medicinal chemistry .
3-(Pyridin-4-ylamino)phenylboronic AcidC₁₁H₁₁BN₂O₂Substituted at position four; potential different biological activities .

The uniqueness of 3-(Pyridin-2-ylamino)phenylboronic acid lies in its specific substitution pattern, which influences its reactivity, binding properties, and potential applications in both synthetic chemistry and biological research. This compound's ability to interact selectively with target molecules sets it apart from other similar boronic acids, enhancing its utility in research settings .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

214.0913578 g/mol

Monoisotopic Mass

214.0913578 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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